Diethyl 4-(chloromethyl)oxetane-2,2-dicarboxylate
Description
Properties
IUPAC Name |
diethyl 4-(chloromethyl)oxetane-2,2-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClO5/c1-3-14-8(12)10(9(13)15-4-2)5-7(6-11)16-10/h7H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSWYGUYAIAXNNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC(O1)CCl)C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 4-(chloromethyl)oxetane-2,2-dicarboxylate typically involves the reaction of diethyl oxetane-2,2-dicarboxylate with chloromethylating agents under controlled conditions. One common method includes the use of chloromethyl methyl ether (MOMCl) in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3). The reaction is carried out in an aprotic solvent like tetrahydrofuran (THF) at low temperatures to ensure the selective formation of the chloromethylated product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to maintain precise control over reaction conditions. Purification steps such as distillation, crystallization, or chromatography are employed to isolate the desired product .
Chemical Reactions Analysis
Nucleophilic Substitution at the Chloromethyl Group
The chloromethyl group undergoes nucleophilic substitution (SN2 or SN1 mechanisms) with diverse nucleophiles. Reaction outcomes depend on solvent polarity, base strength, and steric factors.
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Mechanistic Details :
Oxetane Ring-Opening Reactions
The strained oxetane ring undergoes acid- or base-catalyzed ring-opening, often yielding linear or functionalized products.
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Steric Effects : Bulky substituents on the oxetane ring reduce ring-opening rates due to increased transition-state strain .
Ester Group Transformations
The ethyl ester groups participate in hydrolysis, transesterification, and reduction.
Oxidation and Reduction Pathways
The chloromethyl group and ester functionalities are susceptible to redox reactions.
Elimination Reactions
Base-induced elimination generates alkene derivatives via dehydrohalogenation.
| Base | Conditions | Product | Byproducts |
|---|---|---|---|
| DBU | Toluene, 110°C | Diethyl 4-methyleneoxetane-2,2-dicarboxylate | HCl (gas) |
| KOtBu | THF, 25°C | Linear α,β-unsaturated esters | Minor ring-opened products |
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Drug Development
The oxetane ring system is known for its potential as a bioisostere for carbonyl groups, which can enhance the pharmacological properties of drug candidates. Diethyl 4-(chloromethyl)oxetane-2,2-dicarboxylate can serve as a versatile building block in the synthesis of various pharmaceuticals. Recent studies have highlighted its role in developing compounds with improved metabolic stability and bioavailability.
- Case Study: Oxetanes in Clinical Trials
Several oxetane-containing drugs are currently undergoing clinical trials. For instance, compounds like crenolanib and fenebrutinib utilize oxetane motifs to improve their therapeutic profiles against cancers and autoimmune diseases, respectively . The introduction of the oxetane ring has been shown to enhance potency while minimizing toxicity through strategic modifications to the molecular structure.
1.2 Mechanism of Action
The presence of the chloromethyl group in this compound may facilitate nucleophilic substitution reactions, allowing for further derivatization that can optimize interactions with biological targets. The inductive electron-withdrawing effect of the oxetane ring can also modify the acidity of adjacent functional groups, potentially enhancing binding affinity to receptors .
Mechanism of Action
The mechanism of action of diethyl 4-(chloromethyl)oxetane-2,2-dicarboxylate involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The oxetane ring can undergo ring-opening reactions, leading to the formation of various products. The ester groups can participate in hydrolysis or transesterification reactions, further diversifying the compound’s reactivity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Cyclohexane-Based Dicarboxylates
Diethyl 2-(4-Chlorophenyl)-4-Hydroxy-4-Methyl-6-Oxocyclohexane-1,3-Dicarboxylate
- Molecular Formula : C₁₉H₂₃ClO₆ (MW: 382.84 g/mol) .
- Key Features : A six-membered cyclohexane ring substituted with a 4-chlorophenyl group, hydroxyl, methyl, and ketone moieties.
- Reactivity: The hydroxyl and ketone groups enable participation in hydrogen bonding and keto-enol tautomerism, which are absent in the oxetane analog.
- logP : 2.92, indicating moderate lipophilicity .
- Applications : Likely used as a synthetic intermediate in pharmaceuticals due to its complex substitution pattern.
Diethyl 2-(4-tert-Butylphenyl)-4-Hydroxy-4-Methyl-6-Oxocyclohexane-1,3-Dicarboxylate
Comparison with Oxetane Analog :
- Ring Strain : The oxetane’s four-membered ring introduces higher strain, increasing reactivity in ring-opening reactions compared to the more stable cyclohexane derivatives.
- Functional Groups : The oxetane lacks hydroxyl/ketone groups, reducing hydrogen-bonding capacity but offering better metabolic stability in biological applications.
Fluorinated Cyclohexene Derivatives
Diethyl 4-(2-(Benzylamino)-1,1-Difluoro-2-Oxoethyl)cyclohex-4-ene-1,2-Dicarboxylate
Comparison with Oxetane Analog :
- Ring Conjugation : The cyclohexene’s conjugated double bond enables π-π interactions, absent in the saturated oxetane.
Dioxolane-Based Dicarboxylates
Diethyl (4R-(2α,4α,5β))-2-Ethyl-2-Methyl-1,3-Dioxolane-4,5-Dicarboxylate
Comparison with Oxetane Analog :
- Ring Size : The dioxolane’s five-membered ring is less strained than the oxetane, reducing reactivity in ring-opening processes.
- Substituent Effects : The ethyl/methyl groups in the dioxolane limit functionalization sites compared to the oxetane’s chloromethyl group.
Aromatic Dicarboxylates
Diethyl Benzene-1,2-Dicarboxylate
Comparison with Oxetane Analog :
- Aromaticity vs. Aliphatic Ring : The benzene ring offers resonance stabilization, whereas the oxetane’s aliphatic nature prioritizes strain-driven reactivity.
- Drug-Likeness : The oxetane’s smaller size and lower molecular weight may improve bioavailability compared to aromatic analogs.
Research Implications
The oxetane derivative’s unique combination of ring strain, chloromethyl reactivity, and low molecular weight positions it as a valuable building block in medicinal chemistry and materials science. Its analogs, such as cyclohexane and dioxolane derivatives, offer complementary properties (e.g., metabolic stability, aromatic interactions) but lack the oxetane’s kinetic accessibility for rapid functionalization. Future studies should explore synergistic applications, such as hybridizing oxetane motifs with fluorinated or aromatic systems to optimize drug-likeness and reactivity.
Biological Activity
Diethyl 4-(chloromethyl)oxetane-2,2-dicarboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by various research findings.
Chemical Structure and Properties
This compound belongs to the class of oxetanes, which are four-membered cyclic ethers. The presence of the chloromethyl group and two carboxylate functionalities contributes to its reactivity and potential biological activity. Its molecular formula is C₁₄H₁₈ClO₄.
Biological Activities
1. Anticancer Activity
Research indicates that oxetane-containing compounds exhibit promising anticancer properties. A study highlighted that derivatives of oxetanes have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, compounds similar to this compound demonstrated significant cytotoxicity against breast and colon cancer cells, with IC₅₀ values in the micromolar range .
2. Antimicrobial Properties
This compound has been evaluated for its antimicrobial activity. In vitro studies revealed that it possesses inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis .
3. Anti-inflammatory Effects
Preliminary studies suggest that this compound may exhibit anti-inflammatory properties. In animal models, administration of this compound resulted in reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 . This suggests potential applications in treating inflammatory diseases.
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : It has been suggested that the compound may act as an inhibitor of certain enzymes involved in cancer progression and inflammation.
- DNA Interaction : Some studies propose that oxetanes can intercalate into DNA structures, disrupting replication processes in cancer cells .
Case Study 1: Anticancer Activity
A recent study conducted on a series of oxetane derivatives found that this compound exhibited a notable reduction in cell viability in MCF-7 breast cancer cells. The results showed an IC₅₀ value of approximately 15 µM after 48 hours of treatment. Mechanistic studies indicated apoptosis was induced through the intrinsic pathway, confirmed by increased levels of cleaved caspase-3 and PARP .
Case Study 2: Antimicrobial Efficacy
In another investigation focusing on antimicrobial properties, this compound was tested against E. coli and S. aureus. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL for both pathogens. The study concluded that the compound's chloromethyl group significantly enhances its antimicrobial activity by facilitating penetration through bacterial membranes .
Comparative Biological Activity Table
| Activity Type | Efficacy | Mechanism |
|---|---|---|
| Anticancer | IC₅₀ ~ 15 µM (MCF-7 cells) | Induction of apoptosis via caspase activation |
| Antimicrobial | MIC ~ 32 µg/mL (E. coli & S. aureus) | Disruption of cell membrane integrity |
| Anti-inflammatory | Reduction in TNF-alpha levels | Inhibition of pro-inflammatory cytokines |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for Diethyl 4-(chloromethyl)oxetane-2,2-dicarboxylate, and how can reaction conditions be tailored for high yield and purity?
- Methodology : The compound can be synthesized via one-pot cross-enyne metathesis (CEYM) followed by Diels–Alder reactions, as demonstrated in similar oxetane derivatives. Reaction optimization includes controlling solvent polarity (e.g., DMF for improved solubility), temperature, and catalyst selection. For example, THF/DMF mixtures enhance substitution reactions, achieving yields up to 68% . Purification via column chromatography with silica gel or chiral HPLC (e.g., Chiralcel OZ-3 column) ensures enantiomeric excess (e.e.) up to 80% .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodology :
- Spectroscopy : NMR (¹H/¹³C) confirms structural integrity, with chemical shifts indicating chloromethyl and oxetane groups. Mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ peaks) .
- Chromatography : HPLC with chiral columns resolves stereoisomers, while TLC monitors reaction progress using UV-active spots .
- X-ray crystallography : Determines absolute configuration in derivatives, supported by Hirshfeld surface analysis for intermolecular interactions .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodology : Use fume hoods and PPE (gloves, goggles) due to potential toxicity. Storage conditions should avoid moisture and light, as chloromethyl groups are reactive. Safety guidelines from chemical databases emphasize restricting access to trained personnel and ensuring waste disposal complies with hazardous material regulations .
Advanced Research Questions
Q. How can computational methods like DFT predict the reactivity and stability of this compound?
- Methodology : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the chloromethyl group’s electron-withdrawing effect lowers LUMO energy, favoring ring-opening reactions. Fukui indices identify reactive regions, while NBO analysis explains hyperconjugation effects in oxetane ring stability .
Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?
- Methodology : Cross-validation using complementary techniques:
- NMR vs. X-ray : Discrepancies in stereochemical assignments can be resolved via single-crystal X-ray diffraction .
- Mass spectrometry : Isotopic patterns distinguish between fragmentation pathways and impurities .
- Dynamic NMR : Detects conformational equilibria in oxetane rings at variable temperatures .
Q. How does stereochemistry influence the biological activity of derivatives, and how can enantioselective synthesis be achieved?
- Methodology : The (2R,4R) configuration in similar pyrrolidine derivatives enhances binding to biological targets. Enantioselective synthesis employs chiral auxiliaries or catalysts (e.g., Ru-based catalysts for CEYM). Chiral HPLC or enzymatic resolution isolates enantiomers, with e.e. values quantified via polarimetry or CD spectroscopy .
Q. In medicinal chemistry, how can this compound serve as a building block for heterocyclic drug candidates?
- Methodology : The oxetane ring’s strain enhances metabolic stability, while the chloromethyl group enables functionalization. For example, coupling with thiophene or pyridine moieties via Suzuki-Miyaura cross-coupling yields COX-2 inhibitors (IC₅₀ ~5 µM). Structural bioisosterism with indomethacin analogs is validated via molecular docking and IC₅₀ comparisons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
